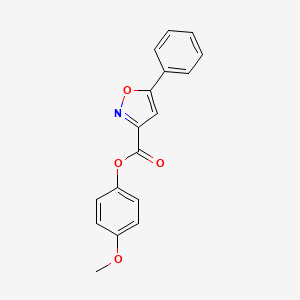

![molecular formula C16H12FN3O2S B11368444 N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3-methoxybenzamide](/img/structure/B11368444.png)

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesewege und Reaktionsbedingungen

Die Synthese von N-[3-(4-Fluorphenyl)-1,2,4-thiadiazol-5-yl]-3-methoxybenzamid umfasst typischerweise die Cyclisierung geeigneter Vorläufer unter spezifischen Bedingungen. Eine übliche Methode beinhaltet die Reaktion von 4-Fluorbenzoylchlorid mit Thiosemicarbazid, um das Zwischenprodukt 4-Fluorphenylthiosemicarbazid zu bilden. Dieses Zwischenprodukt wird dann unter Verwendung eines Dehydratisierungsmittels wie Phosphorylchlorid (POCl3) cyclisiert, um den gewünschten Thiadiazolring zu erhalten .

Vorbereitungsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Die Verwendung von kontinuierlichen Strömungsreaktoren und optimierten Reaktionsbedingungen kann die Effizienz und Ausbeute der Synthese verbessern. Darüber hinaus werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten.

Analyse Chemischer Reaktionen

Reaktionstypen

N-[3-(4-Fluorphenyl)-1,2,4-thiadiazol-5-yl]-3-methoxybenzamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid (H2O2) oder Kaliumpermanganat (KMnO4) oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) durchgeführt werden.

Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen das Fluoratom durch andere Nucleophile ersetzt werden kann.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid (H2O2) in saurem oder basischem Medium.

Reduktion: Natriumborhydrid (NaBH4) in Methanol oder Ethanol.

Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid (NaOH).

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Sulfoxiden oder Sulfonen.

Reduktion: Bildung der entsprechenden Amine oder Alkohole.

Substitution: Bildung substituierter Thiadiazolderivate.

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht auf sein Potenzial als antimikrobielles und Antikrebsmittel.

Medizin: Erforscht auf sein therapeutisches Potenzial bei der Behandlung von Krankheiten wie Krebs und bakteriellen Infektionen.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von N-[3-(4-Fluorphenyl)-1,2,4-thiadiazol-5-yl]-3-methoxybenzamid beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität hemmen, was zu verschiedenen biologischen Wirkungen führt. Zum Beispiel kann es die Aktivität bestimmter Kinasen hemmen, die an der Proliferation von Krebszellen beteiligt sind, was zur Apoptose (programmierter Zelltod) von Krebszellen führt .

Wirkmechanismus

The mechanism of action of N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, leading to apoptosis (programmed cell death) of cancer cells .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N-(3-Chlor-2-methylphenyl)-4-(4-Fluorphenyl)-1,3-thiazol-2-amin

- N-(3-Chlor-4-fluorphenyl)-6,7-dimethoxychinazolin-4-amin

- N-{5-[(2-Fluorbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)-propanamid

Einzigartigkeit

N-[3-(4-Fluorphenyl)-1,2,4-thiadiazol-5-yl]-3-methoxybenzamid ist aufgrund seiner spezifischen Kombination aus einer Fluorphenylgruppe und einer Methoxybenzamidgruppe einzigartig. Diese strukturelle Anordnung verleiht ihm besondere chemische und biologische Eigenschaften, die es zu einer wertvollen Verbindung für Forschung und Entwicklung in verschiedenen Bereichen machen .

Eigenschaften

Molekularformel |

C16H12FN3O2S |

|---|---|

Molekulargewicht |

329.4 g/mol |

IUPAC-Name |

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3-methoxybenzamide |

InChI |

InChI=1S/C16H12FN3O2S/c1-22-13-4-2-3-11(9-13)15(21)19-16-18-14(20-23-16)10-5-7-12(17)8-6-10/h2-9H,1H3,(H,18,19,20,21) |

InChI-Schlüssel |

BIJSIHYCRDTCRJ-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=CC(=C1)C(=O)NC2=NC(=NS2)C3=CC=C(C=C3)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5,9-dimethyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)ethanone](/img/structure/B11368361.png)

![Methyl 5'-(4-bromobenzamido)-[2,3'-bithiophene]-4'-carboxylate](/img/structure/B11368364.png)

![Ethyl 1-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B11368365.png)

![N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B11368366.png)

![N-benzyl-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-methylacetamide](/img/structure/B11368372.png)

![2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11368394.png)

![5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide](/img/structure/B11368413.png)

![N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B11368418.png)

![N-{1-ethyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazol-5-yl}-4-nitrobenzamide](/img/structure/B11368427.png)

![N-(4-acetylphenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]butanamide](/img/structure/B11368433.png)

![N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(phenylsulfanyl)acetamide](/img/structure/B11368435.png)